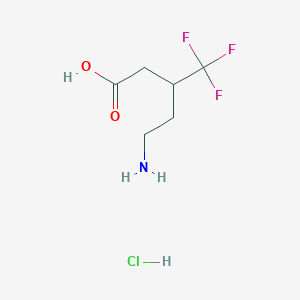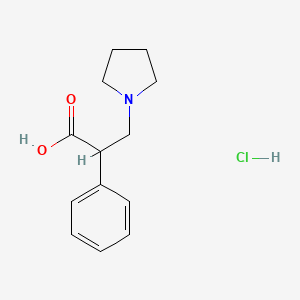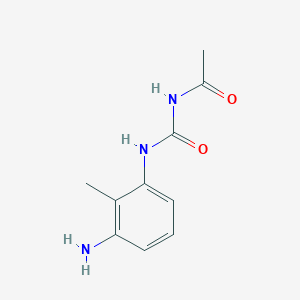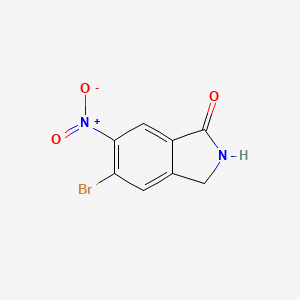
1-(piperidin-3-yl)-1H-1,2,4-triazole-3-carboxamide hydrochloride
Descripción general
Descripción
1-(Piperidin-3-yl)-1H-1,2,4-triazole-3-carboxamide hydrochloride (PTC) is a synthetic compound with a broad range of applications in the scientific and medical research industries. It is a derivative of the triazole family of compounds, which are known for their stability and chemical properties. PTC is an important chemical reagent used in the synthesis of pharmaceuticals, biochemicals, and other compounds. It has also been used in the development of new drugs, as well as in molecular biology and biochemistry research.
Aplicaciones Científicas De Investigación
Discovery in Enzyme Inhibition
- Enzyme Inhibitor Development : The compound has been explored in the development of enzyme inhibitors. For instance, a derivative was identified as a potent inhibitor of soluble epoxide hydrolase, suggesting its potential in various disease models (Thalji et al., 2013).
Applications in Cancer Research
- Cancer Therapy Research : It has shown promise in the field of cancer therapy. A related compound, involving the piperidin-3-yl moiety, was identified as a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor, effective in BRCA-1 and -2 mutant tumors (Jones et al., 2009).
Role in Cardiac Therapeutics
- Cardiac Drug Development : Derivatives of this compound have been synthesized and evaluated for positive inotropic activity, indicating its potential in developing cardiac therapeutics (Liu et al., 2009).
Chemical Synthesis and Theoretical Studies
- Chemical Synthesis and Analysis : The compound has been the focus of chemical synthesis and theoretical studies, such as its synthesis through a multi-step process and the investigation of its molecular structure using DFT calculations (Zhang et al., 2019).
Antimicrobial and Anti-arrhythmic Activities
- Antimicrobial and Anti-arrhythmic Research : Research has also explored the antimicrobial and anti-arrhythmic activities of piperidine-based derivatives, demonstrating significant potential in these areas (Abdel‐Aziz et al., 2009).
Biological Activity Analysis
- Biological Activity Studies : Studies have been conducted on the synthesis, crystal structure, and biological activity of related compounds, further indicating the versatility and applicability of this chemical in various fields (Li et al., 2015).
Exploration in Nervous System Disorders
- Nervous System Disorder Treatments : The compound has been involved in the development of treatments for central nervous system disorders. For example, a related piperidine derivative was investigated as a Rho kinase inhibitor (Wei et al., 2016).
Molecular Interaction Studies
- Molecular Interaction Research : Research on the molecular interaction of antagonists related to this compound with receptors, like the CB1 cannabinoid receptor, has been conducted to understand its binding dynamics (Shim et al., 2002).
Tubulin Inhibition for Antiproliferative Activity
- Tubulin Inhibition Studies : Studies on 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype, have been conducted, showing antiproliferative activities and indicating potential applications in cancer treatment (Krasavin et al., 2014).
Diverse Chemical Synthesis
- Diverse Chemical Synthesis Applications : The compound's derivatives have been synthesized for various applications, demonstrating its broad utility in chemical synthesis (Zhersh et al., 2013).
Propiedades
IUPAC Name |
1-piperidin-3-yl-1,2,4-triazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O.ClH/c9-7(14)8-11-5-13(12-8)6-2-1-3-10-4-6;/h5-6,10H,1-4H2,(H2,9,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYZAOFLWDTPRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2C=NC(=N2)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 1-[(chlorosulfonyl)methyl]cyclobutane-1-carboxylate](/img/structure/B1382808.png)




![1-[2-(4-Aminopiperidin-1-yl)acetyl]pyrrolidin-2-one dihydrochloride](/img/structure/B1382813.png)





![1-[3-(Aminomethyl)pyrrolidin-1-yl]ethan-1-one dihydrochloride](/img/structure/B1382828.png)

